4-bromo-N-cyclopropylthiophene-3-carboxamide
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Overview
Description
4-Bromo-N-cyclopropylthiophene-3-carboxamide is a chemical compound with the molecular formula C8H8BrNOS and a molecular weight of 246.12 g/mol . It is characterized by the presence of a bromine atom at the 4-position of the thiophene ring, a cyclopropyl group attached to the nitrogen atom, and a carboxamide functional group at the 3-position of the thiophene ring
Preparation Methods
The synthesis of 4-bromo-N-cyclopropylthiophene-3-carboxamide typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Cyclopropylation: The brominated thiophene is then reacted with cyclopropylamine to introduce the cyclopropyl group at the nitrogen atom.
Carboxamidation: Finally, the carboxamide group is introduced at the 3-position of the thiophene ring through an amide formation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment .
Chemical Reactions Analysis
4-Bromo-N-cyclopropylthiophene-3-carboxamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions under appropriate conditions.
Amide Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include strong acids or bases for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-N-cyclopropylthiophene-3-carboxamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which 4-bromo-N-cyclopropylthiophene-3-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems . The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . Further research is needed to elucidate the precise molecular targets and pathways involved .
Comparison with Similar Compounds
4-Bromo-N-cyclopropylthiophene-3-carboxamide can be compared with other similar compounds, such as:
4-Bromo-N-cyclopropylthiophene-2-carboxamide: Similar structure but with the carboxamide group at the 2-position instead of the 3-position.
4-Bromo-N-cyclopropylthiophene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.
4-Bromo-N-cyclopropylthiophene-3-methylamide: Similar structure but with a methylamide group instead of a carboxamide group.
The uniqueness of this compound lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
4-bromo-N-cyclopropylthiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNOS/c9-7-4-12-3-6(7)8(11)10-5-1-2-5/h3-5H,1-2H2,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRIXBOJXDZNNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CSC=C2Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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